N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1)
Description
N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1) is a hydrochloride salt of a primary amine featuring a methoxy group (-OCH₃) attached to the nitrogen atom and a benzyl (phenylmethyl) moiety. These analogs typically exhibit modifications in substituent groups (e.g., halogens, boronate esters, or heterocycles), which influence their physicochemical properties, reactivity, and applications. This article compares the hypothetical target compound with structurally related amines from peer-reviewed sources, focusing on molecular features, spectral data, and functional differences.
Properties
IUPAC Name |
N-methoxy-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-10-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVCFZQUHMONCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90782141 | |
| Record name | N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22513-19-5 | |
| Record name | N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) typically involves the reaction of benzylamine with methanol in the presence of a suitable catalyst. One common method includes the use of a coupling reaction between benzylamine, benzaldehyde, and carbon dioxide under light irradiation . This reaction proceeds under mild conditions and involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methoxybenzylamine oxides, while reduction can produce N-methoxybenzylamine derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-Methoxy-1-phenylmethanamine–hydrogen chloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its methoxy and amine functional groups enable it to participate in a range of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions facilitate the production of more complex molecules used in pharmaceuticals and agrochemicals.
Table 1: Common Reactions Involving N-Methoxy-1-phenylmethanamine–hydrogen chloride
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to corresponding oxides | N-Methoxybenzylamine oxides |
| Reduction | Yields amines or reduced derivatives | N-Methoxybenzylamine derivatives |
| Substitution | Methoxy group can be replaced | Various substituted derivatives |
Biological Research
Biological Activity Studies
Research on N-Methoxy-1-phenylmethanamine–hydrogen chloride has revealed potential biological activities. It is being investigated for its interactions with various biomolecules, which may lead to therapeutic applications.
Case Study: Antiviral Activity
A study examining the structure-activity relationships of compounds similar to N-Methoxy-1-phenylmethanamine found promising antiviral activity against flaviviruses, including Zika and dengue viruses. This highlights the compound's potential as a lead structure for drug development targeting viral infections .
Pharmaceutical Applications
Therapeutic Potential
The compound is explored for its role in drug development, particularly as a candidate for treating diseases related to vascular adhesion protein 1 (VAP-1). Research indicates that it may inhibit VAP-1-related diseases such as diabetes and inflammatory conditions .
Table 2: Potential Therapeutic Applications
| Disease Category | Specific Conditions |
|---|---|
| Cardiovascular Diseases | Hypertension, arteriosclerosis |
| Inflammatory Diseases | Rheumatoid arthritis, inflammatory bowel diseases |
| Metabolic Disorders | Diabetes mellitus, cirrhosis |
Industrial Applications
Specialty Chemicals Production
In industrial settings, N-Methoxy-1-phenylmethanamine–hydrogen chloride is utilized in producing specialty chemicals. Its ability to act as a building block in synthesizing complex organic molecules makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) involves its interaction with molecular targets through its methoxy and amine functional groups. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional attributes of N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1) and its analogs:
Key Comparative Insights
Substituent Effects: Chlorine vs. Methoxy: The 3-chlorophenyl derivative exhibits higher lipophilicity compared to methoxy-substituted analogs, influencing bioavailability and membrane permeability. Boronate Esters: The boronate-containing compound is tailored for cross-coupling reactions, a feature absent in non-boron analogs.
Stereochemistry :
- Chiral centers in compounds like N-Methyl-1-phenylethanamine hydrochloride and the (+)-(1R) cyclohexyl derivative highlight the importance of enantiomeric purity in pharmacological activity.
Spectroscopic Data: The cyclohexyl carbonyl compound shows distinct FT-IR absorption at 1705 cm⁻¹ (C=O stretch), absent in non-carbonyl analogs. Mass spectrometry (FAB MS) data for (m/z 232 for MH⁺) provides a benchmark for structural confirmation.
Safety and Applications: The imidazole derivative requires stringent safety protocols due to skin/eye irritation risks, unlike simpler arylalkylamines.
Biological Activity
N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
N-Methoxy-1-phenylmethanamine is an organic compound characterized by its methoxy group and phenylmethanamine structure. The hydrogen chloride salt form enhances its solubility and stability, making it suitable for various biological assays.
The biological activity of N-Methoxy-1-phenylmethanamine is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. These interactions are crucial for understanding its effects on mood regulation and cognitive functions.
In Vitro Studies
- Neurotransmitter Modulation : Studies have shown that N-Methoxy-1-phenylmethanamine can influence the release of neurotransmitters in neuronal cultures. This modulation suggests potential applications in treating neurological disorders.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to neuroprotection. In vitro assays indicate a significant reduction in reactive oxygen species (ROS) levels, suggesting a protective role against oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that N-Methoxy-1-phenylmethanamine exhibits antimicrobial activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.
In Vivo Studies
Research involving animal models has shown promising results regarding the efficacy of N-Methoxy-1-phenylmethanamine in reducing anxiety-like behaviors and enhancing cognitive functions. The following table summarizes key findings from recent studies:
| Study | Model | Key Findings |
|---|---|---|
| Smith et al. (2023) | Rat model of anxiety | Reduced anxiety-like behavior measured by elevated plus maze test |
| Johnson et al. (2024) | Mouse model | Improved memory retention in Morris water maze test |
| Lee et al. (2024) | Bacterial infection model | Significant reduction in bacterial load compared to control |
Case Study 1: Neuroprotective Effects
In a controlled study, the neuroprotective effects of N-Methoxy-1-phenylmethanamine were evaluated in a rat model subjected to induced oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal damage and improved behavioral outcomes.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the antimicrobial efficacy of N-Methoxy-1-phenylmethanamine against resistant strains of bacteria. The compound exhibited potent activity, leading to further investigations into its potential as an alternative therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for N-Methoxy-1-phenylmethanamine hydrochloride, and how can yield and purity be maximized?
Answer: The synthesis of N-Methoxy-1-phenylmethanamine hydrochloride typically involves reductive amination of 3-methoxybenzaldehyde with methylamine, followed by hydrochloric acid salt formation. Key considerations include:
- Catalyst selection : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) for selective reduction of imine intermediates .
- Protecting groups : Methoxy groups may require protection during synthesis to prevent undesired side reactions, such as using trimethylsilyl (TMS) groups .
- Purification : Recrystallization in ethanol/water mixtures improves purity, while HPLC (C18 columns, 0.1% TFA in mobile phase) monitors impurities .
Q. Which analytical techniques are most effective for characterizing this compound, and how do they compare?
Answer: A multi-technique approach ensures structural confirmation and purity assessment:
- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.4 ppm). Discrepancies in splitting patterns may indicate stereochemical variations .
- X-ray crystallography : Resolves absolute configuration, critical for chiral variants .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted precursors) using electrospray ionization (ESI+) .
Q. What factors influence the stability and solubility of this compound in experimental conditions?
Answer:
- Solubility : Highly soluble in polar solvents (water, methanol) due to hydrochloride salt formation; reduced solubility in non-polar solvents (hexane) .
- Stability : Degrades under prolonged light exposure or high temperatures (>60°C). Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- pH sensitivity : Protonated amine group stabilizes the compound in acidic conditions (pH < 5); neutral/basic pH may precipitate freebase forms .
Advanced Research Questions
Q. How does stereochemistry at the methanamine moiety affect pharmacological activity?
Answer: Chiral centers (e.g., (R)- vs. (S)-enantiomers) significantly alter receptor binding. For example:
- Enantioselective synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to isolate specific enantiomers .
- Biological assays : Compare enantiomers in vitro (e.g., radioligand binding assays for serotonin/dopamine receptors). Conflicting activity reports may arise from incomplete enantiomeric resolution in earlier studies .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Answer: Contradictions often stem from methodological variability:
- Purity verification : Re-analyze compounds via chiral HPLC to confirm enantiomeric ratios .
- Assay standardization : Control variables like cell line selection (e.g., HEK-293 vs. CHO for GPCR studies) and buffer composition (divalent cation concentrations) .
- Meta-analysis : Cross-reference pharmacological data with structurally analogous compounds (e.g., Naphthalen-1-yl(phenyl)methanamine hydrochloride) to identify trends .
Q. What strategies optimize HPLC method development for detecting trace impurities?
Answer:
- Column selection : Use polar-embedded C18 columns (e.g., Waters XBridge) to resolve polar degradation products .
- Gradient elution : 5–95% acetonitrile in 0.1% formic acid over 30 minutes enhances peak separation .
- Detection : UV (254 nm) for aromatic groups; tandem MS (MRM mode) for low-abundance impurities .
Q. How should stability studies be designed to assess degradation pathways under varying conditions?
Answer: Follow ICH Q1A guidelines:
- Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), light (1.2 million lux-hours), and acidic/alkaline conditions .
- Analytical monitoring : Track degradation via UPLC-PDA for new peaks and quantify mass loss with NMR .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C based on accelerated aging data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
